molecular formula C16H26N4O B2839898 [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 2380041-94-9

[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol

Cat. No. B2839898
CAS RN: 2380041-94-9
M. Wt: 290.411
InChI Key: FWFINISKFDPSMC-UHFFFAOYSA-N
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Description

[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a novel chemical entity that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor and as a sigma-1 receptor agonist. These actions may contribute to its potential therapeutic effects in psychiatric and neurological disorders.
Biochemical and Physiological Effects:
[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, such as the prefrontal cortex and the nucleus accumbens. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in lab experiments is its high selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their potential role in various disorders. However, one of the limitations is its relatively low potency compared to other compounds that target the same receptors.

Future Directions

There are several future directions for the research of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. One direction is the development of more potent analogs that can be used as potential drugs for the treatment of psychiatric and neurological disorders. Another direction is the study of its potential effects on other receptors in the brain and its potential therapeutic effects in other disorders. Additionally, the use of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in combination with other compounds may also be explored for its potential synergistic effects.

Synthesis Methods

The synthesis of [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-ethylpyrimidine-2-carbaldehyde, which is then reacted with piperidine to form 1-(5-ethylpyrimidin-2-yl)piperidine. This compound is then reacted with pyrrolidine to form [1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. The final product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

[1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for certain receptors in the brain, such as the dopamine D3 receptor and the sigma-1 receptor. This makes it a potential candidate for the development of drugs for the treatment of psychiatric and neurological disorders, such as schizophrenia and depression.

properties

IUPAC Name

[1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-2-13-10-17-16(18-11-13)19-8-5-14(6-9-19)20-7-3-4-15(20)12-21/h10-11,14-15,21H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFINISKFDPSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol

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